1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde
CAS No.: 86454-33-3
Cat. No.: VC2427655
Molecular Formula: C11H8ClNO
Molecular Weight: 205.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86454-33-3 |
|---|---|
| Molecular Formula | C11H8ClNO |
| Molecular Weight | 205.64 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)pyrrole-2-carbaldehyde |
| Standard InChI | InChI=1S/C11H8ClNO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-8H |
| Standard InChI Key | UOEPODIXYXIDCC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)N2C=CC=C2C=O |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)N2C=CC=C2C=O |
Introduction
CHEMICAL IDENTITY AND STRUCTURAL CHARACTERISTICS
Basic Information
1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde (CAS: 86454-33-3) is classified as a substituted pyrrole derivative. Its structure consists of a five-membered pyrrole ring with an attached 3-chlorophenyl group at the nitrogen position and an aldehyde functional group at the 2-position of the pyrrole ring . This arrangement creates a unique electronic distribution that influences the compound's chemical behavior and reactivity patterns.
Identification Data
The compound possesses several identifiers and properties that facilitate its recognition in chemical databases and literature. These are summarized in the table below:
Synonyms
The compound is known by several synonyms in the chemical literature:
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1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde
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1-(3-chlorophenyl)pyrrole-2-carbaldehyde
PHYSICOCHEMICAL PROPERTIES
Physical Constants
The physical properties of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde determine its behavior in various experimental conditions and applications. The following table presents the known physical constants:
| Property | Value | Source |
|---|---|---|
| Density | 1.2 g/cm³ | |
| Boiling Point | 348.2°C at 760 mmHg | |
| Flash Point | 164.4°C | |
| LogP | 2.94320 | |
| Polar Surface Area | 22.00000 | |
| Index of Refraction | 1.592 | |
| Exact Mass | 205.02900 |
The relatively high boiling point indicates strong intermolecular forces, likely due to π-π stacking interactions between aromatic rings. The moderate LogP value (2.94) suggests the compound has good lipophilicity, making it soluble in common organic solvents but having limited water solubility .
SYNTHESIS METHODS
Traditional Synthesis Route
The primary synthetic route for 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde involves the reaction between furfural (a readily available aldehyde derived from agricultural byproducts) and 3-chloroaniline. This synthesis has been documented to proceed with a moderate yield of approximately 41% .
The reaction conditions typically involve:
This synthetic methodology was reported by Pina et al. in their publication in Chemistry of Heterocyclic Compounds (1989), where they described the preparation and characterization of this compound .
Mechanism Insights
While the exact mechanism for this specific compound isn't fully detailed in the search results, insights can be drawn from the general formation of pyrrole-2-carboxaldehydes. The proposed mechanism typically involves:
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Initial formation of an imine intermediate between the aldehyde and amine components
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Subsequent rearrangement and cyclization to form the pyrrole ring
The reaction pathway may involve the formation of key intermediates such as 3-deoxy-d-glucose derivatives, enamino diketones, and dihydropyrroles that undergo aromatization to yield the final pyrrole product .
RELATED COMPOUNDS AND STRUCTURAL ANALOGS
Structural Isomers
A notable structural isomer of the target compound is 1-(2-chlorophenyl)-1H-pyrrole-2-carbaldehyde (CAS: 124695-22-3), which differs only in the position of the chlorine atom on the phenyl ring (ortho instead of meta position) . This positional isomer would be expected to have different electronic and steric properties due to the proximity of the chlorine to the pyrrole ring.
Substituted Derivatives
Several structurally related compounds with additional substituents have been identified:
These derivatives feature additional methyl substituents on the pyrrole ring and, in some cases, the repositioning of the aldehyde group from the 2-position to the 3-position of the pyrrole ring . The additional methyl groups likely influence the electronic properties of the pyrrole ring, potentially affecting reactivity patterns and applications.
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